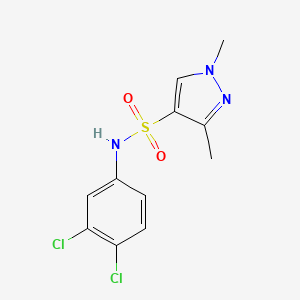

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a sulfonamide group, which is a functional group that is often found in various pharmaceutical agents .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including nitration, hydrogenation, and acylation .Mécanisme D'action

Target of Action

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a derivative of propanil . Propanil’s primary target is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

The compound inhibits the Hill reaction in photosynthetic electron transfer within PSII . This inhibition disrupts the photosynthetic electron transport chain, preventing the conversion of light energy into chemical energy . As a result, the plant’s ability to produce ATP and NADPH, essential molecules for various cellular processes, is compromised .

Biochemical Pathways

The disruption of the photosynthetic electron transport chain affects multiple biochemical pathways in the plant. The most significant is the Calvin cycle, which relies on the ATP and NADPH produced during photosynthesis to fix carbon dioxide into glucose . Without these molecules, the Calvin cycle cannot proceed, leading to a reduction in the plant’s ability to produce glucose and other organic compounds .

Pharmacokinetics

Metabolism would likely involve degradation to less active compounds, and excretion may occur through various plant metabolic processes .

Result of Action

The primary result of the compound’s action is the inhibition of photosynthesis, leading to a cessation of growth and eventually plant death . This is due to the plant’s inability to produce the necessary energy and reducing power to support its metabolic needs .

Action Environment

The efficacy and stability of N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be influenced by various environmental factors. For instance, the persistence of propanil, a related compound, in soil and aquatic environments is a concern due to the potential accumulation of toxic degradation products . Additionally, certain microbial communities can degrade propanil, potentially affecting the compound’s efficacy .

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O2S/c1-7-11(6-16(2)14-7)19(17,18)15-8-3-4-9(12)10(13)5-8/h3-6,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPGWRPQVCIDGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)

![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)

![N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide](/img/structure/B6522862.png)

![N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522865.png)

![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)

![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)

![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)

![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)